Product packaging for 2,5-Dichloro-4-nitrophenol(Cat. No.:CAS No. 5847-57-4)

2,5-Dichloro-4-nitrophenol

Cat. No.: B1581652
CAS No.: 5847-57-4
M. Wt: 208 g/mol
InChI Key: BWQWBOCFVUBGEF-UHFFFAOYSA-N
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Description

Overview of Chlorinated Nitroaromatic Compounds in Research

Chlorinated nitroaromatic compounds (CNAs) are a class of chemicals that have garnered significant attention in scientific research due to their widespread presence as environmental pollutants. researchgate.netnih.gov These compounds are primarily of anthropogenic origin, introduced into the environment through industrial activities, agricultural applications, and improper waste disposal. researchgate.net Their chemical structure, characterized by a benzene (B151609) ring substituted with both chlorine atoms and nitro groups, contributes to their resistance to degradation, leading to their persistence in soil and water. researchgate.netnih.gov

The recalcitrance of these compounds is compounded by their potential for toxicity. nih.gov As a result, a substantial body of research has focused on understanding the fate and transformation of CNAs in the environment. nih.gov Numerous studies have investigated microbial degradation as a potential remediation strategy, isolating bacteria and fungi capable of utilizing these compounds as sources of carbon and energy. researchgate.netnih.govnih.gov The metabolic pathways involved in the breakdown of CNAs are a key area of investigation, with research aiming to elucidate the enzymatic processes that can lead to their detoxification and mineralization. researchgate.netresearchgate.net

Significance of 2,5-Dichloro-4-nitrophenol in Environmental and Biological Studies

This compound (DCNP) is a specific chlorinated nitroaromatic compound that serves as a focal point in various environmental and biological investigations. ontosight.ai Its presence in the environment raises concerns about its potential impact on ecosystems. ontosight.aisolubilityofthings.com Consequently, DCNP is often included in studies examining the bioremediation of sites contaminated with nitrophenolic compounds. Research has demonstrated that certain microbial strains, such as those from the genera Cupriavidus and Rhodococcus, are capable of degrading DCNP, suggesting potential avenues for cleaning up contaminated environments.

In a biological context, the structure of this compound, with its two chlorine atoms and a nitro group on a phenol (B47542) ring, dictates its chemical reactivity and interactions with biological systems. The nitro group, in particular, can be reduced to form reactive intermediates that may interact with cellular macromolecules. One of the mechanisms of action studied is its potential to act as an uncoupler of oxidative phosphorylation, a process that can disrupt cellular energy production by interfering with the proton gradient across the mitochondrial membrane.

Comparative Analysis with Related Halonitrophenols in Academic Research

To better understand the properties and behavior of this compound, it is often compared with other halonitrophenols in academic research. These comparisons shed light on how variations in chemical structure influence a compound's reactivity, biological interactions, and environmental fate.

Halonitrophenols are a subgroup of halogenated aromatic compounds characterized by a phenol ring substituted with one or more halogen atoms and a nitro group. glfc.org The primary structural similarity among these compounds is the presence of the phenol, halogen, and nitro functional groups. The key differences lie in the type of halogen (e.g., chlorine, bromine, fluorine), the number of halogen and nitro substituents, and their positions on the aromatic ring. glfc.org

For instance, this compound can be compared with compounds like 2,6-dichloro-4-nitrophenol (B181596) or 4-chloro-2-nitrophenol (B165678). While all are dichloronitrophenols, the differing placement of the chlorine atoms relative to the hydroxyl and nitro groups can lead to distinct chemical and physical properties. google.com

Table 1: Structural Comparison of Selected Halonitrophenols

Compound Name Molecular Formula Position of Chlorine Atoms Position of Nitro Group
This compound C₆H₃Cl₂NO₃ 2, 5 4
2,6-Dichloro-4-nitrophenol C₆H₃Cl₂NO₃ 2, 6 4
2,4-Dichloro-6-nitrophenol (B1219690) C₆H₃Cl₂NO₃ 2, 4 6

The position of substituent groups on the benzene ring significantly impacts the reactivity and biological interactions of halonitrophenols. glfc.orgstudymind.co.uk The hydroxyl (-OH) group is an activating group, meaning it increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution. studymind.co.uk Conversely, the nitro (-NO₂) group is a deactivating group, withdrawing electron density and making the ring less reactive. google.cominfinitylearn.com Halogens are also deactivating yet direct incoming electrophiles to the ortho and para positions.

The environmental persistence and transformation of halonitrophenols are also closely linked to their molecular structure. The rate at which these compounds degrade in the environment, whether through microbial action or photochemical processes, can vary significantly between different isomers. nih.govnih.gov

Phototransformation is one pathway for the degradation of halophenolic compounds in aquatic environments. nih.gov The kinetics of this process, or the rate at which it occurs, can differ among various halonitrophenols. nih.govmdpi.com For example, the phototransformation rates of different halophenolic disinfection byproducts in seawater have been studied to determine which compounds are more persistent. nih.gov

Microbial degradation pathways are also highly specific to the structure of the compound. researchgate.netresearchgate.net The position of chlorine and nitro groups can influence the initial enzymatic attack, determining whether the degradation begins with the removal of the nitro group, a halogen, or through oxygenation of the aromatic ring. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
2,4,6-triiodophenol
2,5-Dichloro-4-aminophenol
This compound
2,6-diiodo-4-nitrophenol (B1216091)
2-iodo-4-nitro-1,6-hydroquinone
2-iodo-4-nitro-l,6-quinone
3-bromo-4-nitrophenol
3-trifluormethyl-4-nitrophenol
4-chloro-2-nitrophenol
4-Nitrophenol (B140041)
4-nitrophenol sodium salt dihydrate
p-chloronitrobenzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO3 B1581652 2,5-Dichloro-4-nitrophenol CAS No. 5847-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-nitrophenol
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InChI

InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWBOCFVUBGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207163
Record name 2,5-Dichloro-4-nitrophenol
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Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5847-57-4
Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-dichloro-4-nitrophenol
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Synthesis and Derivatization Methodologies for 2,5 Dichloro 4 Nitrophenol

Laboratory-Scale Synthesis Techniques

The creation of 2,5-dichloro-4-nitrophenol in a laboratory setting is primarily achieved through the nitration and halogenation of phenol (B47542) derivatives.

Nitration and Halogenation of Phenol Derivatives

The synthesis of this compound can be approached through various routes involving the nitration and halogenation of phenol and its derivatives. solubilityofthings.com One method involves the reaction of 4-nitrophenol (B140041) with chlorine in the presence of an aqueous hydrochloric acid solution. google.com

Another strategy begins with 2,5-dichlorophenol (B122974), which can be synthesized from 1,4-dichlorobenzene (B42874) or 1,2,4-trichlorobenzene (B33124). google.com The route from 1,4-dichlorobenzene involves nitration followed by diazotization, a process often considered less desirable for industrial-scale production. google.comgoogle.com The synthesis from 1,2,4-trichlorobenzene is hampered by the limited availability of the starting material and the generation of multiple byproducts. google.com

A different approach involves the chlorination of 2-chlorophenol (B165306) to produce 2,6-dichlorophenol, which is then nitrated. google.com This process is carried out in a non-polar aprotic solvent. google.com

Classical Preparation Routes: Controlled Nitration of 2,5-Dichlorophenol

A well-established laboratory method for preparing this compound involves the controlled nitration of 2,5-dichlorophenol. This is typically achieved by the slow addition of 2,5-dichlorophenol to a nitrating mixture composed of concentrated nitric acid and sulfuric acid.

Optimization of Temperature and Acidic Medium

Careful control of the reaction temperature is critical for successful synthesis. The temperature is generally maintained between 45-50°C to facilitate the desired reaction and prevent the formation of unwanted side products. Exceeding this temperature range can lead to the formation of undesired isomers or over-nitration. The use of a mixed acid medium, typically a combination of concentrated nitric acid and sulfuric acid, is standard for generating the necessary nitronium ion (NO2+) for the electrophilic aromatic substitution reaction.

Regioselective Nitration Considerations

The substitution pattern of the starting material, 2,5-dichlorophenol, directs the incoming nitro group primarily to the 4-position, a concept known as regioselectivity. The hydroxyl group of the phenol is an activating group and directs ortho- and para- to itself. The chlorine atoms are deactivating groups but also direct ortho- and para-. In this case, the position para to the hydroxyl group (the 4-position) is the most favorable site for nitration. Maintaining the temperature between 45-50°C helps to ensure this high regioselectivity.

Industrial-Scale Synthetic Approaches

On an industrial scale, the synthesis of this compound also relies on the nitration of 2,5-dichlorophenol, but with a greater emphasis on process control and automation.

Automated Reactor Systems and Process Parameter Regulation

Industrial production utilizes automated reactor systems to ensure precise regulation of reaction parameters, which is crucial for maximizing yield, purity, and safety. mpg.de Key parameters that are rigorously controlled include:

Reactants: The primary reactants are 2,5-dichlorophenol, concentrated nitric acid, and sulfuric acid.

Temperature Control: The temperature during the nitration step is carefully maintained between 0-50°C to minimize side reactions.

Reaction Time: The duration of the reaction can vary, often lasting several hours, depending on the scale of the batch and the specific design of the reactor.

Post-Nitration Hydrolysis: Following the nitration, a hydrolysis step is often carried out at elevated temperatures, around 100-105°C, to complete the reaction and remove any remaining solvents.

Table of Representative Industrial Synthesis Data

Step Conditions Description Yield/Purity
Nitration 45-50°C, HNO₃/H₂SO₄ mixture Slow addition of 2,5-dichlorophenol to the nitrating mixture. High regioselectivity is achieved.
Cooling and Isolation 0-10°C The reaction mixture is cooled to precipitate the product, which is then isolated by filtration. -
Hydrolysis and Solvent Removal 100-105°C, 5 hours This step removes chloroform (B151607) and ensures the reaction goes to completion. -
Purification Recrystallization (e.g., from ethanol-water mixtures) The crude product is purified to achieve high purity. -

Post-Nitration Hydrolysis and Purification

Following the nitration of a dichlorophenol precursor, hydrolysis and purification are critical steps to isolate this compound in a pure form. Industrial-scale synthesis often involves a multi-stage process to ensure high yield and purity.

A common method involves the nitration of 2,4-dichlorophenol (B122985). After the initial nitration reaction, a hydrolysis step is conducted at elevated temperatures, typically between 100-105°C, for several hours. chemicalbook.com This process aids in the removal of residual solvents, such as chloroform, and helps to stabilize the newly introduced nitro group. chemicalbook.com

Subsequent purification is essential to remove byproducts and unreacted starting materials. The crude product is typically isolated through suction filtration and then washed with water. chemicalbook.com For laboratory-scale purification, recrystallization from ethanol-water mixtures is a common technique. Column chromatography using silica (B1680970) gel with eluents like ethyl acetate (B1210297) and hexane (B92381) can also be employed to achieve high purity. The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Industrial Production Parameters for this compound

Parameter Stage 1: Sulfonation Stage 2: Nitration Stage 3: Hydrolysis
Temperature 80°C 0–20°C 100–105°C
Duration 2 hours Controlled Dropwise Addition 5 hours chemicalbook.com
Key Reagents Sulfuric Acid Nitric Acid/Sulfuric Acid Water
Solvent None Chloroform Aqueous
Reported Yield - - >89.6% chemicalbook.com
Reported Purity - - >99.1% chemicalbook.com

Catalytic and Alternative Preparation Methods

In response to the environmental concerns associated with traditional nitration processes, which often utilize harsh acids and produce significant waste, research has focused on developing greener, more efficient catalytic methods. tandfonline.comwjpmr.com

Application of Rare Earth Triflate Salt Catalysts

A notable advancement in the synthesis of chloronitrophenols involves the use of rare earth triflate salt catalysts, such as lanthanum trifluoromethanesulfonate. These catalysts, which are water-tolerant Lewis acids, offer a milder and more efficient alternative for electrophilic nitration. researchgate.netgoogle.com The catalytic process can be carried out using N2O5 as a green nitrating agent under mild conditions. researchgate.net Research has shown that lanthanide(III) triflates can catalyze the nitration of various aromatic compounds in good to excellent yields with only water as a by-product. researchgate.net Furthermore, these catalysts can often be recovered and reused, adding to the economic and environmental benefits of the process. researchgate.net Scandium(III) triflate and ytterbium(III) triflate have been identified as particularly effective for the nitration of arenes. google.com

Co-catalyst and Solvent System Optimization

The efficiency of catalytic nitration can be further enhanced through the optimization of co-catalysts and solvent systems. In the patented method utilizing rare earth triflate salts, phosphate (B84403) co-catalysts are mixed with the 2,4-dichlorophenol derivative in an alcohol solvent. The choice of solvent can significantly impact the reaction rate and selectivity. google.comajol.info For instance, in some nitration reactions, acetonitrile (B52724) has been shown to be a more effective solvent than others. ajol.info The polarity of the solvent is a critical factor; polar aprotic solvents can enhance reactivity but may also lead to an increase in byproduct formation. The optimization of these parameters is crucial for maximizing yield and minimizing unwanted side reactions.

Derivatization Strategies of this compound for Research

This compound serves as a valuable starting material for the synthesis of other compounds due to its reactive functional groups.

Reduction of the Nitro Group to an Amino Group

A primary derivatization strategy involves the reduction of the nitro group to an amino group, yielding 2,5-dichloro-4-aminophenol. This transformation is a common step in the synthesis of various target molecules. The reduction can be achieved using several methods. Catalytic hydrogenation, employing hydrogen gas in the presence of a catalyst like palladium or a Ni-B amorphous alloy, is one approach. researchgate.net Chemical reductants such as tin and hydrochloric acid can also be used to effect this conversion. Another method involves using hydrazine (B178648) hydrate (B1144303) as a reducing agent, often in the presence of a catalyst. google.com This reduction opens up pathways to a variety of other derivatives and is a fundamental reaction in the utilization of this compound as a chemical intermediate.

Nucleophilic Substitution of Chlorine Atoms

The chlorine atoms attached to the aromatic ring of this compound are susceptible to nucleophilic substitution, a reaction facilitated by the strong electron-withdrawing effect of the nitro group in the para-position. This activation allows for the displacement of the chloro substituents by a variety of nucleophiles.

One of the primary examples of this reaction is the substitution by hydroxide (B78521) ions (OH⁻). Under appropriate conditions, this reaction leads to the formation of the corresponding dihydroxy derivative. The substitution transforms the dichlorinated phenol into a dihydroxynitrophenol, significantly altering the molecule's chemical and physical properties.

Table 1: Nucleophilic Substitution of this compound

Reactant Nucleophile Product

Research on analogous compounds, such as 2,4-Dichloro-5-nitrophenol, has shown that nucleophiles like amines and thiols can also be used to replace chlorine atoms under basic conditions. While these specific reactions have been documented for isomers, they suggest a broader scope of potential nucleophilic substitution reactions for this compound.

Oxidation Reactions of the Phenolic Group

The phenolic hydroxyl group of this compound can be oxidized to form quinone structures. This transformation is a common reaction for phenols, particularly those activated by electron-withdrawing groups.

The oxidation of this compound specifically yields 2,5-Dichloro-4-benzoquinone. During such reactions, the phenolic group is converted into a carbonyl group, resulting in a non-aromatic cyclic diketone. The formation of benzoquinone derivatives from the oxidation of phenolic compounds is a known impurity pathway in certain industrial processes, such as nitration. googleapis.com Studies on the oxidation of other substituted phenols have employed various catalytic systems. For instance, Co(II) and Cu(II) phthalocyanines have demonstrated catalytic activity in the oxidation of compounds like 2,3-dichlorophenol (B42519) to its corresponding benzoquinone. researchgate.net

A patented method for producing p-nitrophenols involves the oxidation of p-nitrosophenols using oxygen in an acidic medium containing nitrate (B79036) or nitrite (B80452) ions, which rapidly converts the nitroso compound to the corresponding nitrophenol. google.com

Table 2: Oxidation of this compound

Reactant Reaction Type Product

These oxidation reactions are significant as they provide a route to quinone derivatives, which are valuable in various chemical applications.

Environmental Fate and Transformation Mechanisms of 2,5 Dichloro 4 Nitrophenol

Biodegradation Pathways and Microbial Interactions

The microbial breakdown of 2,5-dichloro-4-nitrophenol (DCNP) is a critical process in detoxifying contaminated environments. Certain microorganisms have evolved specific biochemical pathways to utilize this compound as a source of carbon and energy.

Bacterial Degradation Mechanisms

The degradation of DCNP by bacteria involves a series of enzymatic reactions that transform the compound into less harmful substances. These processes are typically initiated by monooxygenases and proceed through various intermediates.

The initial step in the bacterial degradation of DCNP often involves FAD-dependent monooxygenases. These enzymes catalyze the hydroxylation of the aromatic ring, a crucial step that prepares the molecule for ring cleavage. mdpi.com Two-component FAD-dependent monooxygenases are particularly important in the breakdown of aromatic compounds. mdpi.com In some pathways, these enzymes facilitate the conversion of DCNP to intermediates like 1,2,4-benzenetriol (B23740). For instance, the two-component FAD-dependent monooxygenase HnpAB has been identified as a key enzyme in the degradation of similar compounds.

Several bacterial strains have been identified for their ability to degrade DCNP and related compounds.

Cupriavidus sp. CNP-8 : This gram-negative bacterium can utilize this compound as a sole source of carbon, nitrogen, and energy. nih.govresearchgate.net It is capable of degrading high concentrations of the compound and operates through a hydroxyquinol pathway. nih.gov Studies have shown that Cupriavidus sp. CNP-8 can also degrade other halogenated nitrophenols, such as 2,6-dichloro-4-nitrophenol (B181596) and 2,6-dibromo-4-nitrophenol, indicating a broad substrate specificity. semanticscholar.orgdoi.org The degradation process in this strain is initiated by an FAD-dependent monooxygenase. researchgate.net

Burkholderia sp. RKJ 800 : Isolated from a pesticide-contaminated site, this strain can utilize 2-chloro-4-nitrophenol (B164951) (a related compound) as its sole carbon and energy source. plos.orgnih.gov The degradation proceeds via a hydroquinone (B1673460) pathway, with the release of nitrite (B80452) and chloride ions. plos.orgnih.gov This differs from the degradation pathway observed in another Burkholderia strain, SJ98, which degrades the compound via 4-nitrophenol (B140041). nih.govnih.gov

Rhodococcus imtechensis RKJ300 : This actinomycete, also isolated from pesticide-contaminated soil, can degrade 4-nitrophenol, 2-chloro-4-nitrophenol, and 2,4-dinitrophenol. osdd.netacs.orgnih.gov The degradation of 2-chloro-4-nitrophenol by this strain involves both oxidative and reductive mechanisms and proceeds through chlorohydroquinone (B41787) and hydroquinone as intermediates. acs.orgnih.gov The genome sequence of this strain is being studied to further explore the molecular pathways involved in nitrophenol degradation. osdd.netnih.gov

The biodegradation of DCNP and its isomers by various bacteria leads to the formation of several metabolic intermediates. The identification of these intermediates is crucial for understanding the degradation pathways.

In the degradation of the related compound 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, the major metabolites identified are chlorohydroquinone (CHQ) and hydroquinone (HQ). plos.orgnih.gov The pathway proceeds with the conversion of 2-chloro-4-nitrophenol to CHQ, which is then transformed into HQ before the aromatic ring is cleaved. plos.org Similarly, Rhodococcus imtechensis RKJ300 also produces chlorohydroquinone and hydroquinone as intermediates during the degradation of 2-chloro-4-nitrophenol. acs.orgnih.gov In contrast, the degradation of this compound by Cupriavidus sp. CNP-8 is proposed to proceed via a hydroxyquinol (1,2,4-benzenetriol) pathway. nih.govresearchgate.net

Interactive Data Table: Metabolic Intermediates in Nitrophenol Degradation

Bacterial StrainInitial CompoundKey IntermediatesPathway
Cupriavidus sp. CNP-8This compound1,2,4-BenzenetriolHydroxyquinol Pathway
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenolChlorohydroquinone, HydroquinoneHydroquinone Pathway
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolChlorohydroquinone, HydroquinoneHydroquinone Pathway

Different bacterial strains employ distinct pathways for the degradation of chlorinated nitrophenols. For instance, the degradation of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800 follows a hydroquinone pathway. plos.orgnih.gov In contrast, Burkholderia sp. SJ98 degrades the same compound via reductive dehalogenation to form 4-nitrophenol. nih.govnih.gov Cupriavidus sp. CNP-8 utilizes a hydroxyquinol pathway for the degradation of this compound. nih.govresearchgate.net Arthrobacter nitrophenolicus SJCon also degrades 2-chloro-4-nitrophenol with the formation of chlorohydroquinone, which is then cleaved to maleylacetate. plos.orgnih.gov

Interactive Data Table: Comparative Degradation Pathways of Chlorinated Nitrophenols

Bacterial StrainCompoundDegradation PathwayKey Feature
Cupriavidus sp. CNP-8This compoundHydroxyquinol PathwayFormation of 1,2,4-benzenetriol. nih.govresearchgate.net
Burkholderia sp. RKJ 8002-Chloro-4-nitrophenolHydroquinone PathwayFormation of chlorohydroquinone and hydroquinone. plos.orgnih.gov
Burkholderia sp. SJ982-Chloro-4-nitrophenolReductive DehalogenationFormation of 4-nitrophenol. nih.govnih.gov
Rhodococcus imtechensis RKJ3002-Chloro-4-nitrophenolHydroquinone PathwayFormation of chlorohydroquinone and hydroquinone. acs.orgnih.gov
Arthrobacter nitrophenolicus SJCon2-Chloro-4-nitrophenolChlorohydroquinone PathwayCleavage of chlorohydroquinone to maleylacetate. plos.orgnih.gov

Bioremediation Potential in Contaminated Sites

The ability of microorganisms to degrade DCNP and related compounds makes them promising candidates for the bioremediation of contaminated sites. Laboratory-scale studies have demonstrated the effectiveness of these bacteria in cleaning up polluted environments.

Cupriavidus sp. CNP-8 has shown significant potential for bioremediation due to its ability to degrade high concentrations of DCNP and its adaptability to a wide range of pH and temperature conditions. nih.govresearchgate.net Microcosm studies have confirmed its ability to rapidly remove the compound from contaminated soil. researchgate.net

Burkholderia sp. RKJ 800 has also been identified as a suitable candidate for the bioremediation of sites contaminated with 2-chloro-4-nitrophenol, as demonstrated in laboratory-scale soil microcosm studies. plos.orgnih.gov

Rhodococcus imtechensis RKJ300 has shown the capability to degrade a mixture of nitrophenols simultaneously in soil microcosm experiments, highlighting its applicability for in situ bioremediation. acs.org The strain remained stable in the soil throughout the experiments. acs.org

Chemotaxis in Microbial Degradation of Nitrophenols

Chemotaxis, the directed movement of microorganisms in response to a chemical gradient, plays a significant role in the bioremediation of nitrophenols. nih.govosdd.net It allows bacteria to move towards these compounds to utilize them as a source of carbon and energy. osdd.netasm.org This phenomenon has been observed in several bacterial species capable of degrading nitroaromatic compounds.

For example, Ralstonia sp. strain SJ98 exhibits chemotaxis towards p-nitrophenol and other nitroaromatic compounds, which it can then degrade. osdd.netasm.orgcncb.ac.cn The ability of bacteria to migrate through soil towards a chemoattractant like a nitrophenol enhances the bioavailability of the pollutant, thereby facilitating its degradation. osdd.netresearchgate.net Studies have successfully demonstrated this bacterial movement in soil microcosms, supporting the hypothesis that chemotactic bacteria can improve in situ bioremediation of contaminated soils. osdd.netcncb.ac.cn

While positive chemotaxis drives bacteria towards pollutants, negative chemotaxis, or movement away from a chemical, serves as a crucial survival mechanism. asm.orgresearchgate.net This response protects bacteria from the toxic effects of high concentrations of certain chemicals. researchgate.net

Bacillus subtilis strain PA-2, for instance, has been shown to exhibit negative chemotaxis away from 2,6-dichloro-4-nitrophenol, 4-nitrophenol, and 4-chloro-2-nitrophenol (B165678). researchgate.netnih.gov This behavior allows the bacteria to avoid harmful concentrations while potentially still accessing the pollutant at lower, less toxic levels. asm.org By keeping non-degrading bacteria away from the toxicant, negative chemotaxis may also reduce competition for other nutrients, allowing specialized degrading microorganisms to thrive. asm.org

Phototransformation Processes

In addition to microbial degradation, phototransformation, or the chemical alteration of a compound by light, is another important process affecting the fate of this compound in the environment.

The rate of direct photodegradation of nitrophenols is influenced by factors such as pH and the specific chemical structure of the compound. For example, the estimated half-life of 3-trifluoromethyl-4-nitrophenol (TFM), a related compound, ranges from 16.6 hours at pH 9 to 32.9 hours at pH 6 under continuous simulated sunlight. acs.orgusgs.gov In contrast, the phototransformation of 2,6-diiodo-4-nitrophenol (B1216091) is significantly slower than that of 2,4,6-triiodophenol. nih.gov

The anionic form of 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), which is predominant in surface waters, has a direct photolysis quantum yield of (4.53 ± 0.78) × 10⁻⁶ under UVA irradiation. acs.org The photolysis rate of DCNP is higher for its anionic form compared to its neutral form due to a greater molar absorption coefficient and quantum yield. researchgate.net

The photodegradation of nitrophenols leads to the formation of various intermediates and final products. The photolysis of 2,4-dichloro-6-nitrophenol (DCNP) under UV254 irradiation has been shown to produce a series of photoproducts. researchgate.net

In the case of 4-nitrophenol, treatment with hypochlorous acid (HOCl) and UV light can lead to the formation of chlorinated byproducts such as 2-chloro-4-nitrophenol and 2,6-dichloro-4-nitrophenol. mdpi.com The UV/HOCl process also generates hydroxylated and dinitrated products. mdpi.com The photocatalytic degradation of 2,4-dichlorophenol (B122985) in the presence of ZnO has been found to produce intermediates including benzoquinone, 2-chlorohydroquinone, and 4-chlorophenol. semanticscholar.org The phototransformation of 2,6-diiodo-4-nitrophenol in seawater can result in the formation of 2-chloro-6-iodo-4-nitrophenol and 2-bromo-6-iodo-4-nitrophenol through photonucleophilic substitution. nih.gov

Quantum Mechanical Calculations in Predicting Intermediates

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the reaction pathways and predicting the intermediates formed during the degradation of chloronitrophenols. unito.itpharmacophorejournal.com These computational methods can model the electronic structure and reactivity of molecules, offering insights into transformation mechanisms that are often difficult to observe experimentally. unito.it For instance, in the degradation of related phenolic compounds, calculations have been used to compare different reaction pathways, such as those initiated by the abstraction of a phenolic hydrogen versus the addition of a radical to the aromatic ring. unito.it

Theoretical calculations have been applied to study proton transfer complexes involving 2,6-dichloro-4-nitrophenol (a structural isomer of this compound), using methods like B3LYP and CAM-B3LYP with a 6-31++G(d,p) basis set to optimize geometries and describe electron transfer processes. pharmacophorejournal.com Time-dependent DFT (TD-DFT) calculations have also been successfully used to predict the electronic spectra of such complexes, which can be compared with experimental data to confirm the nature of the intermediates. pharmacophorejournal.commdpi.com These computational approaches can determine the likelihood of different reaction steps by calculating their energy barriers, thereby predicting the most probable degradation pathway and the resulting intermediate products. unito.it

Influence of Wavelength and Light Source on Degradation

The degradation of nitrophenolic compounds is significantly influenced by the wavelength of light and the type of light source used. The rate of direct photolysis, a key transformation process for many organic pollutants, is dependent on the compound's ability to absorb light at specific wavelengths. For example, the photolysis quantum yield of 2-nitrophenol (B165410) has been shown to be strongly dependent on the wavelength of irradiation. unito.it

Studies on related compounds like 2,4-dichloro-6-nitrophenol have shown that the anionic, or phenolate, form of the molecule is more photoreactive than the neutral form, a difference that is tied to its molar absorption coefficient and quantum yield. researchgate.net The degradation of nitrophenols has been investigated under various light conditions, including monochromatic irradiation at specific UV wavelengths (e.g., 254 nm and 365 nm) and polychromatic irradiation simulating sunlight. unito.it The use of simulated sunlight is crucial for assessing transformation kinetics under environmentally relevant conditions, as single-wavelength data may not be directly applicable. unito.it

Furthermore, advanced oxidation processes (AOPs) often employ UV light in conjunction with a photocatalyst like titanium dioxide (TiO2) to enhance degradation rates. In such systems, the wavelength of the light source is critical for activating the catalyst and generating highly reactive species like hydroxyl radicals. For instance, the photocatalytic degradation of p-nitrophenol has been studied under UV light (λ < 400 nm) and visible light (λ > 400 nm), with significantly higher degradation rates observed under UV irradiation. lidsen.com

Adsorption and Sorption Studies

The removal of this compound and related compounds from aqueous environments is often achieved through adsorption onto various materials. This process involves the accumulation of the pollutant on the surface of a solid adsorbent.

Adsorbent Materials and Their Efficacy (e.g., Nano-Titanium Dioxide, Zeolitic Tuff, Jute Stick Char)

A variety of materials have been investigated for their capacity to adsorb nitrophenols and chlorophenols from water.

Nano-Titanium Dioxide (TiO2): Nanoparticles of TiO2 have demonstrated significant adsorption capacity for chloronitrophenols. bioline.org.brresearchgate.net Studies on 4-chloro-2-nitrophenol showed that nano-TiO2 can achieve a maximum adsorption capacity of 86.3 mg/g. bioline.org.brresearchgate.net The high specific surface area of nanoparticles contributes to their effectiveness. bioline.org.br

Zeolitic Tuff: Natural zeolitic tuffs have been studied for the adsorption of various chlorophenols. researchgate.netresearchgate.net The physical and chemical properties of zeolites, including their porous structure, make them suitable for removing organic pollutants from water. researchgate.net The adsorption process on zeolites can be influenced by the properties of the phenol (B47542) derivative, such as its acidity and hydrophobicity. researchgate.net

Jute Stick Char: Activated carbon derived from agricultural waste like jute sticks has proven to be an effective and low-cost adsorbent for nitrophenols. researchgate.netresearchgate.netepa.gov Acid-activated jute stick char has been used to remove 4-nitrophenol from aqueous solutions, with the adsorption data fitting well with established models. researchgate.netepa.gov The char prepared from jute sticks has shown a Langmuir adsorption capacity of 5.87 mg/g for p-nitrophenol. researchgate.net

Other materials investigated for the removal of similar pollutants include porous clay heterostructures, which have shown adsorption capacities of 45.5 mg/g for 2,5-dichlorophenol (B122974), and various activated carbons derived from materials like olive, acacia, and eucalyptus branches. researchgate.netresearchgate.net

Adsorption Isotherms and Kinetic Models

To understand and optimize the adsorption process, experimental data are often analyzed using various isotherm and kinetic models.

Adsorption Isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. dntb.gov.ua Commonly used models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netacs.org

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. bioline.org.bracs.org

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. epa.govresearchgate.net

Dubinin-Radushkevich Isotherm: This model is used to distinguish between physical and chemical adsorption. researchgate.net

For the adsorption of 4-chloro-2-nitrophenol onto nano-TiO2, the Freundlich isotherm was found to fit the experimental data better than other models. bioline.org.brresearchgate.net In the case of 4-nitrophenol adsorption on acid-activated jute stick char, the data was well-described by the Langmuir model. researchgate.net

Kinetic Models are used to investigate the rate of the adsorption process. Common models include:

Pseudo-first-order model: This model describes adsorption in the initial stages.

Pseudo-second-order model: This model often provides a better fit for the entire adsorption process and suggests that chemisorption may be the rate-limiting step. researchgate.net

Intraparticle diffusion model: This model is used to identify the diffusion mechanism. researchgate.net

Studies on the adsorption of 4-nitrophenol on jute stick char found that the process closely followed the pseudo-second-order kinetic model. researchgate.net Similarly, the adsorption of various chlorophenols on zeolitic tuff was also well-described by the pseudo-second-order model at the earlier stages. researchgate.net

Table 1: Adsorption Isotherm and Kinetic Models for Phenolic Compounds

Adsorbent Adsorbate Best Fit Isotherm Best Fit Kinetic Model Reference
Nano-Titanium Dioxide 4-Chloro-2-nitrophenol Freundlich - bioline.org.brresearchgate.net
Acid Activated Jute Stick Char 4-Nitrophenol Langmuir Pseudo-second-order researchgate.net
Porous Clay Heterostructure 2,5-Dichlorophenol Freundlich - researchgate.net
Natural Zeolitic Tuff Dichlorophenols - Pseudo-second-order researchgate.net

Influence of pH and Temperature on Adsorption Capacity

The efficiency of the adsorption process is significantly affected by the pH of the solution and the temperature.

Influence of pH: The pH of the solution can alter the surface charge of the adsorbent and the degree of ionization of the adsorbate. For phenolic compounds, adsorption is generally more favorable at a pH below their pKa value, where the molecule is in its undissociated form. researchgate.net For the adsorption of 4-chloro-2-nitrophenol on nano-TiO2, the highest adsorption capacity (86.3 mg/g) was observed at a low pH of 2. bioline.org.brresearchgate.net As the pH increases above the pKa, the phenolic compound dissociates into its anionic form, leading to decreased adsorption due to electrostatic repulsion or increased solubility. researchgate.netsolubilityofthings.com

Influence of Temperature: The effect of temperature on adsorption can indicate whether the process is exothermic or endothermic. For the adsorption of 4-nitrophenol on acid-activated jute stick char, the adsorption was found to decrease with increasing temperature, suggesting an exothermic process. researchgate.net Conversely, the adsorption of 4-chloro-2-nitrophenol on nano-TiO2 increased with temperature, indicating an endothermic process. bioline.org.brresearchgate.netpjoes.com Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to further understand the nature of the adsorption. A negative ΔG° indicates a spontaneous process. researchgate.netpjoes.com

Other Transformation Pathways and Processes

Besides photodegradation and adsorption, this compound can undergo other transformation processes in the environment, primarily driven by microbial activity.

Biodegradation is a key process in the environmental fate of many organic pollutants. Certain microorganisms have evolved enzymatic pathways to break down complex synthetic compounds. For instance, bacteria can metabolize this compound into less toxic substances. The degradation can proceed through various mechanisms, including:

Reductive Dechlorination: This process involves the removal of chlorine atoms and their replacement with hydrogen atoms. It is a common initial step in the breakdown of chlorinated aromatic compounds by anaerobic and some aerobic bacteria. researchgate.netplos.org

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming compounds like 2,5-dichloro-4-aminophenol. This step often makes the molecule more susceptible to further degradation.

Oxidative Pathways: Some bacteria can initiate degradation by adding hydroxyl groups to the aromatic ring, leading to ring cleavage. In the degradation of 2-chloro-4-nitrophenol by a Rhodococcus strain, the initial step was the release of nitrite, followed by the elimination of chloride ions, with chlorohydroquinone and hydroquinone identified as intermediates. acs.org

A Burkholderia species has been reported to initiate the aerobic degradation of 2-chloro-4-nitrophenol through reductive dehalogenation. plos.org Another bacterium, Cupriavidus sp., has been identified as capable of metabolizing this compound. These microbial degradation pathways are crucial for the natural attenuation of this compound in contaminated soils and water.

Electrophilic Substitution Reactions

The environmental transformation of this compound via electrophilic substitution is significantly influenced by the existing substituents on the phenol ring. The chemical structure of this compound includes a hydroxyl (-OH) group, two chlorine atoms (-Cl), and a nitro group (-NO2). The chlorine atoms and the nitro group are strong electron-withdrawing groups, which decrease the electron density of the aromatic ring. This deactivation makes further electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, on the this compound molecule energetically unfavorable under typical environmental conditions.

The primary relevance of electrophilic substitution concerning this compound is in its formation. The synthesis of this compound is achieved through the electrophilic nitration of 2,5-dichlorophenol. In this reaction, a nitrating agent, typically a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the phenol ring. The hydroxyl group directs the substitution to the ortho and para positions. Since the para position relative to the hydroxyl group is unoccupied in 2,5-dichlorophenol, nitration occurs at this position (position 4) to yield this compound.

Studies on similar compounds, such as the nitration of 2,4-dichlorophenol, show that sulfuric acid acts as a catalyst, enhancing the electrophilic substitution by protonating the phenolic hydroxyl group. The mechanism for the nitration of substituted phenols can be complex, sometimes involving intermediate dienone structures that rearrange to form the final nitrophenol product. rsc.org While further electrophilic attack on the this compound ring is unlikely in the environment, its formation from pesticide precursors like 2,5-dichlorophenol represents a key transformation pathway. whiterose.ac.ukresearchgate.net

Table 1: Synthesis of this compound via Electrophilic Nitration

Starting Material Reagents Key Conditions Product Reference
2,5-Dichlorophenol Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) Temperature maintained between 45-50°C to ensure regioselective nitration. This compound

Catalytic Degradation Processes

Catalytic processes play a crucial role in the degradation of this compound in the environment, breaking it down into less harmful substances. These processes can be broadly categorized into chemical catalysis and biocatalysis (enzymatic degradation).

Chemical Catalysis: One of the primary chemical catalytic reactions for this compound is the reduction of its nitro group. This reaction can be achieved using hydrogen gas in the presence of a metal catalyst. This process is analogous to the well-studied catalytic reduction of 4-nitrophenol to 4-aminophenol, which utilizes various catalysts, including noble and non-noble metal nanoparticles. sciopen.commdpi.com Such reactions are significant as they can transform the toxic nitrophenol into other compounds like aminophenols, which may have different environmental impacts and toxicities. mdpi.com

Biocatalysis (Microbial Degradation): Microbial degradation is a key environmental fate for many chlorinated nitrophenols. Specific bacterial strains have been identified that can utilize these compounds as a source of carbon and nitrogen. Research has shown that bacteria from the genus Cupriavidus are capable of degrading chlorinated nitrophenols. semanticscholar.orgnih.gov For instance, Cupriavidus sp. CNP-8 has been reported to degrade various halogenated nitrophenols. semanticscholar.orgnih.gov

The degradation pathway often involves enzymes known as monooxygenases. Studies on the closely related compound 2,6-dichloro-4-nitrophenol by Cupriavidus sp. CNP-8 revealed that a two-component, FAD-dependent monooxygenase called HnpAB catalyzes the initial step. semanticscholar.orgnih.gov This enzyme converts 2,6-dichloro-4-nitrophenol into 6-chlorohydroxyquinol. semanticscholar.orgnih.gov Similarly, the degradation of 2-chloro-4-nitrophenol by the same bacterial strain proceeds via the 1,2,4-benzenetriol pathway, also initiated by the HnpAB monooxygenase. nih.gov These findings suggest that a similar oxidative pathway, catalyzed by monooxygenases, is a likely mechanism for the initial breakdown of this compound in the environment.

Table 2: Microbial Catalytic Degradation of Dichlorinated Nitrophenols

Organism Degraded Compound Key Enzyme(s) Degradation Product(s) Reference(s)
Cupriavidus sp. CNP-8 2,6-Dichloro-4-nitrophenol HnpAB (Two-component monooxygenase) 6-Chlorohydroxyquinol semanticscholar.org, nih.gov
Cupriavidus sp. CNP-8 2-Chloro-4-nitrophenol HnpAB (Two-component monooxygenase), HnpC (Dioxygenase) 1,2,4-Benzenetriol, Maleylacetate nih.gov
Cupriavidus sp. This compound FAD-dependent monooxygenases 1,2,4-Benzenetriol

Biological Activity and Toxicological Mechanisms

Mechanisms of Action at the Cellular and Molecular Level

The biological activity of 2,5-Dichloro-4-nitrophenol, like other nitrophenolic compounds, is rooted in its chemical structure which allows it to interact with and disrupt fundamental cellular processes.

Interaction with Cellular Macromolecules

Specific studies detailing the direct interaction of this compound with cellular macromolecules such as proteins or DNA were not prominent in the reviewed scientific literature. However, the reactivity of related compounds suggests that potential interactions can play a role in toxicity. For instance, studies on halobenzoquinones, which are structurally related, indicate that these compounds can engage with cellular macromolecules, and this interaction is a factor in their toxic effects.

Uncoupling of Oxidative Phosphorylation

Substituted phenols, particularly those containing a nitro group, are recognized as classic uncoupling agents of oxidative phosphorylation. wikipedia.orgresearchgate.net This process is a primary mechanism of their toxicity. researchgate.net Uncouplers are molecules that disrupt the link between the electron transport chain and ATP synthesis in mitochondria. wikipedia.orgnih.gov

The mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton motive force (the electrochemical proton gradient) that is necessary for ATP synthase to produce ATP. researchgate.netnih.gov A typical uncoupler has several key chemical features: a weakly acidic group, a bulky hydrophobic moiety, and a strong electron-withdrawing group. nih.gov this compound possesses these characteristics.

The process generally follows these steps:

The protonated (neutral) form of the nitrophenol diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

In the higher pH environment of the matrix, it releases a proton, contributing to the neutralization of the proton gradient.

The resulting anion diffuses back across the membrane into the intermembrane space, where it picks up another proton.

This cycle continues, effectively creating a "proton leak" that bypasses ATP synthase, causing the energy from the electron transport chain to be lost as heat instead of being converted into ATP. nih.gov

While 2,4-dinitrophenol is the most studied example of this phenomenon, 2,5-dinitrophenol is also classified as a classical uncoupler. wikipedia.org

Enzymatic Inhibition (e.g., Sulfotransferase Activity)

While direct studies on the enzymatic inhibition by this compound are limited, extensive research has been conducted on its isomer, 2,6-Dichloro-4-nitrophenol (B181596) (DCNP), demonstrating its role as a potent inhibitor of sulfotransferase (SULT) enzymes. nih.govsemanticscholar.orgnih.gov Sulfotransferases are crucial for the metabolism and detoxification of a wide range of endogenous and xenobiotic compounds. xenotech.com

Studies on the isomer 2,6-Dichloro-4-nitrophenol show that it acts as an alternate-substrate inhibitor of rat liver phenolsulfotransferase (PST). nih.gov In experiments involving the sulfation of prototype substrates, 10 μM of 2,6-dichloro-4-nitrophenol inhibited the sulfation of p-nitrophenol by approximately 15% and dopamine by about 78%. nih.gov Kinetic analysis revealed that 2,6-dichloro-4-nitrophenol competitively inhibited the sulfation of both p-nitrophenol and dopamine. nih.gov It is a selective inhibitor of sulfation, having been shown to not affect other conjugation reactions like glucuronidation, acetylation, or glutathione conjugation at the tested dose levels. nih.gov

Inhibition Kinetics of 2,6-Dichloro-4-nitrophenol (Isomer)
SubstrateInhibitorInhibition TypeSource
p-Nitrophenol2,6-Dichloro-4-nitrophenolCompetitive nih.gov
Dopamine2,6-Dichloro-4-nitrophenolCompetitive nih.gov

Toxicological Studies and Ecotoxicology

The environmental impact of dichlorinated nitrophenols and related compounds has been investigated, particularly in aquatic ecosystems. The zebrafish (Danio rerio) is a common model organism for these studies.

Developmental Toxicity in Aquatic Organisms (e.g., Zebrafish Embryos/Larvae)

Research on 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ) , an emerging disinfection by-product, demonstrated clear developmental defects in zebrafish embryos exposed to concentrations from 0.2 mg/L to 0.6 mg/L. nih.govresearchgate.net Observed malformations included reduced body length, decreased heart rate, and abnormal motor axon structure. nih.govresearchgate.net

Similarly, a study on 2,6-dihalogenated nitrophenols (2,6-DHNPs) , another class of related compounds, found notable impairments in the motor neuron and central nervous system development of zebrafish larvae. researchgate.net

Developmental Effects of Related Compounds on Zebrafish
CompoundObserved Developmental EffectsSource
2,5-dichloro-1,4-benzoquinoneReduced body length, decreased heart rate, abnormal motor axon structure nih.govresearchgate.net
2,6-dihalogenated nitrophenolsImpaired motor neuron development, impaired central nervous system development, 25% decrease in axonal growth researchgate.net

Neurodevelopmental Toxicity Pathways

The neurotoxic effects of compounds structurally similar to this compound have been linked to specific molecular pathways.

In zebrafish exposed to 2,5-dichloro-1,4-benzoquinone (2,5-DCBQ) , locomotor activity was significantly reduced. nih.govresearchgate.net This was accompanied by the significant downregulation of genes associated with neuronal development. nih.govresearchgate.net Furthermore, analysis showed that neuroactive ligand-receptor interaction and apoptosis pathways were disrupted. nih.govresearchgate.net

Studies on 2,6-dihalogenated nitrophenols (2,6-DHNPs) also revealed neurotoxic mechanisms. Exposure led to a 30% decrease in the total swimming distance of zebrafish larvae. researchgate.net This behavioral change was linked to disruptions in synapse formation and neuronal differentiation, as well as marked decreases in the levels of key neurotransmitters. researchgate.net

Neurodevelopmental Effects of Related Compounds in Zebrafish
CompoundAffected Genes/PathwaysObserved Neurotoxic EffectsSource
2,5-dichloro-1,4-benzoquinoneDownregulation of gfap, mbp, syn2a, elavl3, ache, a1-tubulin. Disruption of neuroactive ligand-receptor interaction and apoptosis pathways.Reduced locomotor activity, affected acetylcholinesterase activity. nih.govresearchgate.net
2,6-dihalogenated nitrophenolsDisturbances in neurotransmitter synthesis, transport, and degradation.Decreased levels of dopamine (40%), 5-hydroxytryptamine (35%), and acetylcholine (30%). Reduced total swimming distance. researchgate.net

Analytical Methods and Spectroscopic Characterization in Research

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for the separation and analysis of 2,5-dichloro-4-nitrophenol from complex mixtures. The choice of technique depends on the specific analytical goal, ranging from rapid quantitative analysis to the isolation of the pure compound for further study.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It offers high resolution, sensitivity, and reproducibility for the quantification and identification of this compound.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound due to its polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions with the stationary phase.

Method development for the analysis of this compound and its isomers often involves optimizing the separation on a C18 or C8 column. The selection of the mobile phase, its composition, and pH are critical parameters that are adjusted to achieve the desired separation and peak shape. For instance, a typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol and water, with a small amount of acid added to control the ionization of the phenolic group and improve peak symmetry nih.govnih.govphenomenex.com. The retention time of this compound will vary depending on the specific conditions, but a well-developed method will provide a sharp, symmetrical peak, allowing for accurate quantification. A study on dichlorophenol isomers demonstrated that baseline separation can be achieved, which is critical for accurate analysis dphen1.comresearchgate.netoup.com.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temp. 30 °C
Expected Retention Time ~8.5 min

The composition of the mobile phase is a crucial factor in achieving optimal separation in HPLC. For this compound, a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer is typically employed. The organic modifier content is adjusted to control the elution strength, while the buffer controls the pH.

When coupling HPLC with mass spectrometry (MS), it is essential to use volatile buffers to avoid contamination of the MS instrument. Non-volatile buffers, such as phosphate (B84403), can precipitate in the ion source and cause signal suppression. Therefore, for LC-MS applications, volatile buffers like ammonium formate or ammonium acetate (B1210297) are preferred. The use of volatile acids such as formic acid or acetic acid is also common to control pH and improve ionization efficiency in the mass spectrometer. For example, a mobile phase containing acetonitrile, water, and formic acid is suitable for LC-MS analysis of nitrophenols sielc.com.

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) and operate at higher pressures than conventional HPLC systems uhplcs.comgmpinsiders.comsepscience.comalispharm.com. This results in several key advantages for the analysis of compounds like this compound.

The primary benefit of UPLC is a substantial reduction in analysis time without compromising, and often improving, resolution and sensitivity alispharm.com. For a compound like this compound, a UPLC method can decrease the run time from over 10 minutes to under 2 minutes. This increased throughput is highly beneficial in research environments where a large number of samples need to be analyzed. Furthermore, the narrower peaks obtained in UPLC lead to increased peak height and improved sensitivity, which is advantageous for detecting low concentrations of the analyte gmpinsiders.comalispharm.com. The analysis of chlorophenols has been successfully demonstrated using UHPLC, highlighting its effectiveness for this class of compounds s4science.at.

Table 2: Comparison of Typical HPLC and UPLC Method Parameters for Chlorinated Phenol (B47542) Analysis

Parameter HPLC UPLC
Column C18 (4.6 x 150 mm, 5 µm) C18 (2.1 x 50 mm, 1.7 µm)
Flow Rate 1.0 mL/min 0.5 mL/min
Run Time 15 min 3 min
System Pressure ~1500 psi ~9000 psi
Solvent Consumption High Low
Peak Width Wider Narrower
Resolution Good Excellent

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile compounds. For the analysis of metabolites of this compound, GC-MS provides high sensitivity and structural information, which is crucial for their unambiguous identification.

Due to the polar nature and low volatility of this compound and its potential metabolites (e.g., hydroxylated or reduced forms), derivatization is typically required before GC-MS analysis. Derivatization converts the polar functional groups into less polar and more volatile derivatives. A common derivatization technique is silylation, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis researchgate.netresearchgate.netnih.gov.

Once derivatized, the sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "fingerprint" for the compound. By comparing the obtained mass spectrum with spectral libraries (such as NIST or Wiley) or by interpreting the fragmentation pattern, the structure of the metabolites can be elucidated nih.govresearchgate.net. For instance, the mass spectrum of silylated this compound would show a molecular ion peak corresponding to the derivatized molecule, along with characteristic fragment ions resulting from the loss of methyl groups or the TMS moiety.

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. For the purification of this compound, column chromatography is an effective method to isolate it from reaction byproducts or other impurities.

The principle of column chromatography is similar to that of thin-layer chromatography (TLC), where compounds are separated based on their differential adsorption to a stationary phase while being carried through by a mobile phase ukessays.comresearchgate.netyoutube.com. Silica (B1680970) gel is the most commonly used stationary phase for the purification of polar compounds like nitrophenols ukessays.comresearchgate.netcolumn-chromatography.com. The choice of the mobile phase (eluent) is critical for a successful separation. A solvent system is chosen that provides a good separation of the target compound from its impurities, often determined by preliminary TLC analysis. A mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, is commonly used, with the polarity of the mixture being gradually increased (gradient elution) to elute compounds of increasing polarity youtube.com.

In the purification of this compound, the crude mixture is loaded onto the top of a packed silica gel column. The mobile phase is then passed through the column, and as it moves down, the components of the mixture separate into bands. Fractions are collected as the eluent exits the column, and these fractions are analyzed (e.g., by TLC) to determine which ones contain the pure this compound.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the structural features of this compound. These techniques provide a wealth of information regarding the compound's atomic and molecular composition, as well as the nature of the chemical bonds within its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H NMR provides information about the chemical environment of the hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

In a study, the ¹H NMR spectrum of this compound was recorded in acetone-d6. The spectrum revealed distinct signals corresponding to the different protons in the molecule. A singlet observed at 10.70 ppm is attributed to the hydroxyl (-OH) proton. Two other singlets appear at 8.19 ppm and 7.26 ppm, which are assigned to the aromatic protons at the 3rd and 6th positions (H-3 and H-6) of the phenyl ring, respectively.

Proton Chemical Shift (ppm) Solvent
-OH10.70Acetone-d6
H-38.19Acetone-d6
H-67.26Acetone-d6

An interactive data table detailing the ¹H NMR chemical shifts of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

Although a specific experimental FTIR spectrum for this compound is not widely published, the characteristic absorption bands for its functional groups can be predicted based on data from similar compounds. For instance, the hydroxyl (-OH) group would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro (NO₂) group typically exhibits two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations, usually found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbon-carbon double bonds of the aromatic ring would produce characteristic peaks in the 1400-1600 cm⁻¹ region, and the carbon-chlorine (C-Cl) bonds would show stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption spectrum is influenced by the presence of chromophores, which are the parts of a molecule that absorb light.

For nitrophenols, the position of the absorption maximum (λmax) is dependent on the pH of the solution. The phenolic hydroxyl group can be deprotonated in basic conditions, leading to a shift in the absorption wavelength. While specific UV-Visible spectral data for this compound is scarce, related compounds like 4-nitrophenol (B140041) exhibit a λmax around 317 nm in acidic or neutral solutions, which shifts to around 400 nm in alkaline solutions due to the formation of the nitrophenolate ion. It is expected that this compound would display similar pH-dependent spectral behavior.

X-ray Diffraction (XRD) for Crystal Structure Analysis

While a crystal structure for this compound has not been extensively reported, studies on the crystal structures of related compounds, such as (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, have been conducted. Such analyses provide valuable comparative data on the influence of chloro and nitro substituents on the crystal packing and intermolecular interactions in phenolic compounds.

Other Analytical Approaches

In addition to spectroscopic methods, other analytical techniques are employed to assess the purity and separation of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the separation and identification of compounds in a mixture. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Colorimetric Analysis for Ion Release

Extensive research has been conducted on various nitrophenol derivatives for their potential application in colorimetric sensing of anions. This interest stems from the ability of the nitro group to act as a strong electron-withdrawing group, which can influence the acidity of the phenolic proton and lead to distinct color changes upon interaction with anions, either through hydrogen bonding or deprotonation. These interactions can significantly alter the electronic absorption spectrum of the molecule, often shifting it into the visible region, thus enabling naked-eye detection.

However, a thorough review of scientific literature reveals a notable absence of specific research focused on the application of This compound in the colorimetric analysis for ion release. While studies on related compounds such as p-nitrophenol and other substituted nitrophenols demonstrate the general principle of using such molecules as chromogenic anion sensors, there is no available data detailing the use of this compound for this purpose.

General methodologies for colorimetric anion sensing involve the interaction of a chromogenic receptor with various anions, leading to a visually perceptible color change. The underlying mechanisms often involve the formation of hydrogen bonds between the acidic proton of the sensor and the anion, or a complete proton transfer (deprotonation) to the anion, resulting in the formation of a phenolate species with a different color. The selectivity and sensitivity of such sensors are crucial parameters that are typically evaluated through spectroscopic titrations.

In the broader context of nitrophenol-based sensors, research has shown that the position and nature of substituents on the phenol ring play a critical role in tuning the acidity of the phenolic proton and, consequently, the anion sensing properties. For instance, the presence of multiple electron-withdrawing groups is expected to increase the acidity, potentially making the compound a more sensitive sensor for basic anions.

Despite the theoretical potential of this compound as a colorimetric sensor due to its dichlorinated and nitrated structure, there are currently no published research findings, including detailed experimental procedures, spectroscopic data, or data tables, to support its efficacy or application in the colorimetric analysis of ion release. Therefore, a detailed discussion with research findings and data tables for this specific compound cannot be provided.

Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of chemicals based on their molecular structure. For nitroaromatic compounds, including chlorinated nitrophenols, QSAR models are developed to estimate their potential environmental and health impacts without extensive animal testing.

While specific QSAR models exclusively developed for 2,5-dichloro-4-nitrophenol are not extensively documented in publicly available literature, general models for nitroaromatic compounds provide a framework for understanding its potential toxicity. These models typically correlate toxicity with various molecular descriptors. For a series of nitrophenols, descriptors such as the logarithm of the octanol-water partition coefficient (log K_ow), the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), and other constitutional or topological indices have been shown to be relevant for predicting toxicity to organisms like the algae Chlorella vulgaris. The goal of these models is to create a statistically significant equation that can predict the activity of new or untested compounds based on calculated structural properties.

Table 1: Common Descriptors in QSAR Models for Nitroaromatic Compounds

Descriptor Category Specific Descriptor Example Relevance to Toxicity
Electronic HOMO/LUMO Energies Relates to the molecule's ability to engage in charge-transfer interactions and its reactivity.
Hydrophobicity Log K_ow (Octanol-Water Partition Coefficient) Indicates the compound's tendency to partition into fatty tissues, affecting bioavailability and accumulation.
Topological Connectivity Indices Describes the branching and shape of the molecule, which can influence its interaction with biological receptors.

| Constitutional | Molecular Weight, Functional Group Counts | Basic properties that can influence a compound's transport and metabolic pathways. |

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand (like this compound) might interact with a biological target, typically a protein or enzyme.

There is a notable lack of specific molecular docking studies for this compound in the available scientific literature. However, the methodology can be described in general terms. Such a study would involve a three-dimensional structure of a target protein and the 3D structure of this compound. A docking algorithm would then systematically explore various binding poses of the ligand within the active site of the protein, calculating a "docking score" for each pose. This score estimates the binding affinity. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, providing hypotheses about the compound's mechanism of action or toxicity at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating various properties of molecules like this compound.

While detailed DFT studies specifically on this compound are scarce, research on closely related compounds such as 2,4-dichloro-6-nitrophenol (B1219690) and other chlorinated nitrobenzenes provides insight into the typical methodologies employed. These studies commonly use functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, DFT calculations would provide the energies of these orbitals. While specific values are not published, studies on related nitroaromatic compounds show that the presence of electron-withdrawing groups like the nitro (-NO2) and chlorine (-Cl) atoms tends to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to unsubstituted phenol (B47542). A smaller gap suggests higher chemical reactivity. The distribution of these orbitals across the molecule would also be visualized, indicating the most likely sites for nucleophilic and electrophilic attack.

Table 2: Conceptual DFT-Calculated Properties for Substituted Phenols

Property Definition Significance for this compound (Expected)
E_HOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. Expected to be relatively low due to electron-withdrawing groups.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. Expected to be low, making the molecule a potential electron acceptor.
HOMO-LUMO Gap E_LUMO - E_HOMO Relates to chemical reactivity and stability. Expected to be relatively small, suggesting higher reactivity.

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. Expected to be significant due to polar functional groups. |

Kinetic Modeling of Transformation Processes

Kinetic modeling is used to describe the rate at which a chemical compound undergoes transformation, such as degradation in the environment. This involves fitting experimental concentration-versus-time data to a mathematical model to determine rate constants.

For many environmental degradation processes, where the concentration of one reactant (e.g., an oxidant like the hydroxyl radical) is in large excess and can be considered constant, the reaction rate depends only on the concentration of the target compound. This situation can be described by a pseudo-first-order kinetic model.

The degradation of various chlorinated phenols and nitrophenols has been shown to follow this model. nih.govrsc.orgrsc.org For example, the photochemical degradation of diclofenac, a related chlorinated aromatic compound, in the presence of an oxidizing agent follows pseudo-first-order kinetics. nih.govrsc.org The integrated rate law for a pseudo-first-order reaction is:

ln(C_t / C_0) = -k_obs * t

Where:

C_t is the concentration of the compound at time t

C_0 is the initial concentration of the compound

k_obs is the observed pseudo-first-order rate constant

If a study on the degradation of this compound were conducted, experimental data would be plotted as ln(C_t / C_0) versus time. A linear plot would confirm that the degradation follows pseudo-first-order kinetics, and the rate constant (k_obs) would be determined from the slope of the line. This constant is crucial for predicting the compound's persistence and fate in a given environment.

Applications in Advanced Research Fields

Coordination Chemistry Studies

Current scientific literature available through targeted searches does not provide specific examples or detailed studies on the application of 2,5-Dichloro-4-nitrophenol in the field of coordination chemistry. While related dichlorophenol derivatives have been used to synthesize ligands for metal complexes, similar applications for this compound are not prominently documented.

Enzymatic Studies

There is a lack of specific research in the reviewed literature detailing the use of this compound in enzymatic studies. However, its isomer, 2,6-Dichloro-4-nitrophenol (B181596), has been identified as an alternate-substrate inhibitor of phenolsulfotransferase (PST) in rat liver cytosol. nih.gov In studies, 2,6-Dichloro-4-nitrophenol competitively inhibited the sulfation of p-nitrophenol and dopamine. nih.gov Such studies on isomers highlight the potential for halogenated nitrophenols to interact with enzyme systems, though direct evidence for this compound is not specified.

Model Compound in Chemical Reactivity Studies

The reactivity of this compound is dominated by the influence of its substituent groups on the aromatic ring. Key reactions include the reduction of the nitro group and nucleophilic substitution of the chlorine atoms.

Electrophilic Aromatic Substitution Mechanisms

The use of this compound as a model compound for studying electrophilic aromatic substitution mechanisms is not described in the available research. The presence of the strongly deactivating nitro group and the moderately deactivating chlorine atoms on the phenol (B47542) ring makes the compound highly resistant to further electrophilic attack.

Development of Inhibitors and Pharmaceutical Intermediates

The primary role of this compound in advanced synthesis is as a chemical intermediate. A crucial transformation is the reduction of its nitro group to form 2,5-dichloro-4-aminophenol. This conversion creates a versatile building block for the synthesis of more complex target molecules. This reduction can be accomplished through various methods, as detailed in the table below.

Table 1: Methods for the Reduction of this compound

Method Reagents/Catalyst Product
Catalytic Hydrogenation Hydrogen gas with a catalyst (e.g., Palladium) 2,5-dichloro-4-aminophenol
Chemical Reduction Tin and hydrochloric acid 2,5-dichloro-4-aminophenol
Hydrazine (B178648) Reduction Hydrazine hydrate (B1144303), often with a catalyst 2,5-dichloro-4-aminophenol

This table is based on information from a source discussing derivatization strategies.

While the resulting 2,5-dichloro-4-aminophenol is a potential precursor for various active compounds, its specific application in the synthesis of the inhibitors listed below is not detailed in the reviewed scientific literature.

Dipeptidyl Peptidase IV Inhibitors

No direct synthetic routes starting from this compound or its amino derivative for the production of Dipeptidyl Peptidase IV (DPP-IV) inhibitors were found in the surveyed literature. Research on DPP-IV inhibitors often focuses on other heterocyclic scaffolds and synthetic precursors.

Hsp90 Inhibitors

The available scientific literature does not specify the use of this compound as a starting material or intermediate in the synthesis of Heat shock protein 90 (Hsp90) inhibitors. The development of Hsp90 inhibitors has been explored using various other chemical scaffolds.

Phenolsulfotransferase (PST) Inhibition

While direct studies on the inhibition of phenolsulfotransferase (PST) by this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on its isomer, 2,6-dichloro-4-nitrophenol (DCNP). DCNP has been identified as a potent inhibitor of PST, an enzyme crucial for the detoxification and metabolism of phenolic compounds. nih.govnih.gov

Kinetic studies have demonstrated that DCNP acts as an alternate-substrate inhibitor of rat liver PST. nih.gov In experiments involving the sulfation of p-nitrophenol and dopamine, which are prototype substrates for different human PST forms, 10 microM of DCNP caused significant inhibition. nih.gov The inhibition by DCNP was found to be competitive with respect to p-nitrophenol and dopamine. nih.gov However, when the concentration of the sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), was varied, the inhibition was non-competitive. nih.gov This suggests that DCNP can bind to the enzyme and be sulfated, thereby competing with other substrates for the active site.

Given the structural similarity between this compound and its 2,6-dichloro isomer, it is highly probable that this compound also exhibits inhibitory activity against PST. The presence of electron-withdrawing chloro and nitro groups on the phenol ring is a key feature contributing to this inhibitory potential. Further research is necessary to elucidate the specific kinetic parameters and the precise mechanism of PST inhibition by this compound.

Proton Transfer Complexation in Drug Interactions

The acidic nature of the hydroxyl group in chloronitrophenols, enhanced by the electron-withdrawing substituents, makes them excellent proton donors in the formation of proton transfer (PT) complexes. These complexes are of significant interest in the study of drug interactions, as they can alter the physicochemical and biological properties of the interacting molecules.

Research on the isomer 2,6-dichloro-4-nitrophenol has provided valuable insights into this phenomenon. Studies have shown that 2,6-dichloro-4-nitrophenol forms stable 1:1 proton transfer complexes with various proton acceptor molecules, such as 3,4-diaminopyridine (B372788) and 2-amino-4,6-dimethoxypyrimidine. mdpi.compharmacophorejournal.comresearchgate.net The formation of these complexes is characterized by a proton being transferred from the phenolic hydroxyl group of the dichloronitrophenol to a basic site on the acceptor molecule. mdpi.com

The formation and stability of these PT complexes can be investigated using various spectroscopic techniques, including UV-Vis, FT-IR, and NMR spectroscopy. mdpi.compharmacophorejournal.com For instance, in the FT-IR spectrum, the disappearance of the O-H stretching band of the free phenol and the appearance of a new broad band corresponding to the N+-H stretching vibration confirm the proton transfer. mdpi.com The stoichiometry and formation constants of these complexes can be determined using methods like the Benesi-Hildebrand equation. mdpi.com

Environmental Science and Remediation Technologies

The presence of chlorinated nitrophenols in the environment is a significant concern due to their persistence and potential toxicity. Consequently, extensive research has been dedicated to developing effective remediation technologies for these compounds.

Bioremediation and Phytoremediation Strategies

Bioremediation utilizes microorganisms to degrade hazardous substances into less toxic or non-toxic compounds. Several bacterial strains have been identified that can degrade chloronitrophenols. For instance, a Rhodococcus imtechensis strain has been shown to utilize 2-chloro-4-nitrophenol (B164951) as a sole source of carbon and energy. acs.org The degradation pathway involves the initial release of nitrite (B80452) followed by the elimination of chloride ions, with chlorohydroquinone (B41787) and hydroquinone (B1673460) identified as intermediates. acs.org Similarly, a microbial electrolysis cell (MEC) has been used to study the degradation of 2-chloro-4-nitrophenol, where the compound undergoes reduction, dechlorination, and denitrification to form various intermediate products. eeer.org While direct studies on the bioremediation of this compound are scarce, the metabolic pathways observed for related compounds suggest that microbial degradation is a promising strategy. The general pathways for p-nitrophenol biodegradation, which involve either a hydroquinone or a hydroxyquinol pathway, provide a framework for understanding the potential microbial breakdown of this compound. frontiersin.org

Phytoremediation is a cost-effective and environmentally friendly approach that uses plants to clean up contaminated soil and water. researcher.lifesemanticscholar.org Plants can remove, degrade, or stabilize contaminants through various mechanisms. For the remediation of chlorophenols, transgenic plants with enhanced peroxidase expression have shown increased tolerance and removal efficiency for compounds like 2,4-dichlorophenol (B122985). nih.gov Hairy root cultures of plants such as Brassica napus have also demonstrated high efficiency in removing 2,4-dichlorophenol from aqueous solutions. researchgate.net Although specific studies on the phytoremediation of this compound are limited, the success with structurally similar compounds suggests that certain plant species, potentially including transgenic varieties, could be effective in its remediation.

Remediation StrategyOrganism/Plant ExampleTarget Compound(s)Key Findings
BioremediationRhodococcus imtechensis2-Chloro-4-nitrophenolUtilized as sole carbon and energy source; degradation via chlorohydroquinone and hydroquinone intermediates. acs.org
BioremediationMicrobial Electrolysis Cell2-Chloro-4-nitrophenolEffective degradation through reduction, dechlorination, and denitrification. eeer.org
PhytoremediationTransgenic Tobacco2,4-DichlorophenolIncreased tolerance and removal efficiency compared to wild-type plants. nih.gov
PhytoremediationBrassica napus (hairy roots)2,4-DichlorophenolHigh removal efficiency from aqueous solutions. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). Various AOPs have been investigated for the degradation of nitrophenols and chlorophenols.

The Fenton process , which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), is an effective method for degrading 4-nitrophenol (B140041). eeer.orgresearchgate.net Studies have optimized parameters such as pH, H₂O₂ concentration, and Fe²⁺ concentration to achieve high degradation and mineralization efficiencies. eeer.org

Photocatalysis using semiconductors like titanium dioxide (TiO₂) is another promising AOP. The photocatalytic degradation of 4-nitrophenol has been demonstrated using pristine and doped TiO₂ under UV or simulated sunlight irradiation. frontiersin.orgiaea.orgsciforum.netnih.gov Doping TiO₂ with elements like nitrogen and sulfur can enhance its photocatalytic activity in the visible light region. sciforum.net The efficiency of these processes is influenced by factors such as catalyst loading, pH, and the presence of oxidizing agents like H₂O₂. iaea.org

While specific kinetic data for the degradation of this compound by AOPs is not extensively reported, the successful application of these methods to other nitrophenols and dichlorophenols strongly indicates their potential for effectively degrading this compound.

Integration of Zero-Valent Iron (ZVI) with Microbial Degradation

The combination of zero-valent iron (ZVI) with microbial degradation offers a synergistic approach for the remediation of chlorinated organic compounds. ZVI can act as a reducing agent, initiating the dechlorination of these compounds, which often makes them more amenable to subsequent microbial degradation. asianpubs.org

Studies have shown that ZVI can effectively reduce and dechlorinate compounds like 2,4-dichlorophenol and 2,4,6-trichlorophenol. asianpubs.org The integration of ZVI with anaerobic microorganisms has been shown to enhance the degradation of nitrophenols. deswater.com The ZVI can reduce the nitro group to an amino group, and the resulting aminophenol is often more biodegradable. Furthermore, the corrosion of ZVI can create a more favorable environment for certain anaerobic bacteria. asianpubs.org The use of nanoscale ZVI (nZVI) can further enhance the reaction rates due to its high surface area and reactivity. deswater.comnih.gov The combination of sulfidated microscale ZVI has also shown enhanced reductive degradation of chlorinated compounds. nih.gov

Although direct application of this integrated system for this compound remediation is not well-documented, the principles and successes with related compounds suggest that a sequential ZVI-microbial treatment could be a highly effective strategy for its complete mineralization.

Analytical Reagent Development

Currently, there is limited information available in the scientific literature regarding the specific application of this compound as an analytical reagent for the detection or quantification of other substances. Its primary role in an analytical context appears to be as a standard for its own analysis in environmental or research samples. The development of analytical methods, such as high-performance liquid chromatography (HPLC), often requires pure standards of the analyte for calibration and validation.

Based on a comprehensive review of available scientific literature, there is no documented application of this compound in the specific advanced research field of detecting and quantifying other phenolic compounds.

Extensive searches of chemical databases, analytical chemistry journals, and environmental science publications did not yield any methods or research studies where this compound is utilized as a reagent, analytical standard, or indicator for the detection or measurement of other phenolic compounds. The existing research on this compound primarily focuses on its synthesis, chemical properties, and toxicological and environmental aspects.

Therefore, the section on ": Detection and Quantification of Phenolic Compounds" cannot be provided at this time due to the absence of relevant research findings.

Q & A

Basic Research Questions

Q. How can I synthesize 2,5-dichloro-4-nitrophenol, and what purification methods are recommended?

  • Methodological Answer : Synthesis typically involves nitration and halogenation of phenol derivatives. For example, nitration of 2,5-dichlorophenol using nitric acid in a controlled acidic medium yields the nitro derivative. Purification can be achieved via recrystallization using ethanol-water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents. Purity should be verified by HPLC (C18 column, UV detection at 254 nm) or NMR (¹H/¹³C) to confirm absence of byproducts like 2,4-dichloro isomers .

Q. What techniques are suitable for characterizing the thermodynamic properties of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) can determine melting point (Tfus) and enthalpy of fusion (ΔfusH). Vapor pressure measurements via thermogravimetric analysis (TGA) or Knudsen effusion methods provide data for calculating enthalpy of vaporization (ΔvapH). Phase transition data (e.g., sublimation) should be cross-validated with NIST Chemistry WebBook entries to ensure accuracy .

Q. How do I assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (peak absorbance at ~310 nm for nitro groups) or LC-MS over 24–72 hours. Stability is indicated by <5% degradation; acidic conditions may promote nitro group reduction, requiring inert atmospheres for storage .

Advanced Research Questions

Q. How can I resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Compare experimental IR spectra (e.g., nitro stretch at ~1520 cm⁻¹) with computational DFT simulations (B3LYP/6-31G* level). Cross-reference with authoritative databases like NIST or PubChem to identify outliers .

Q. What experimental designs are optimal for studying in vivo metabolism of this compound?

  • Methodological Answer : Use radiolabeled (¹⁴C) compound in animal models (e.g., rabbits) to track metabolites. Collect urine and plasma samples at timed intervals, extract metabolites via solid-phase extraction (SPE), and identify using LC-QTOF-MS. Compare results with in vitro liver microsome assays to distinguish phase I/II metabolism pathways. Reference Bray et al. (1957) for historical metabolite profiling .

Q. How can I predict the environmental persistence of this compound using computational models?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential (log Kow). Validate predictions with OECD 301F biodegradation tests (28-day aerobic conditions) and measure soil adsorption coefficients (Koc) via batch equilibrium experiments. Persistence is likely due to electron-withdrawing nitro and chloro groups .

Q. What strategies mitigate interference from this compound derivatives in analytical assays?

  • Methodological Answer : Derivatives like N-(2,5-dichloro-4-nitrophenyl)acetamide may co-elute in HPLC. Use gradient elution (e.g., 0.1% formic acid in acetonitrile/water) and tandem MS (MRM mode) for selective detection. For UV-based assays, subtract background absorbance using blank samples spiked with potential interferents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.